molecular formula C10H16N2O B1627162 1-[(5-Methyl-2-furyl)methyl]piperazine CAS No. 873433-11-5

1-[(5-Methyl-2-furyl)methyl]piperazine

Cat. No. B1627162
M. Wt: 180.25 g/mol
InChI Key: YJXYDJCNUAXWKY-UHFFFAOYSA-N
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Description

1-[(5-Methyl-2-furyl)methyl]piperazine is a chemical compound with the molecular formula C10H16N2O . It has a molecular weight of 180.25 . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for 1-[(5-Methyl-2-furyl)methyl]piperazine is 1S/C10H16N2O/c1-9-2-3-10(13-9)8-12-6-4-11-5-7-12/h2-3,11H,4-8H2,1H3 . This compound contains a total of 30 bonds, including 14 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 furane .


Physical And Chemical Properties Analysis

1-[(5-Methyl-2-furyl)methyl]piperazine is a liquid at room temperature . It has a molecular weight of 180.25 .

Scientific Research Applications

  • Scientific Field : Organic Chemistry, specifically carbohydrate chemistry and furan compound synthesis .
  • Application Summary : The research focuses on the synthesis of stable 5-HMF derivatives directly from carbohydrates, which is a challenging problem for contemporary chemistry .
  • Methods of Application/Experimental Procedures : The synthesis involved refluxing fructose in DMSO for 2 hours, followed by a Wittig reaction with methyl(triphenylphosphoranylidene)acetate . The reaction occurred at room temperature in 1 hour .
  • Results/Outcomes : The process resulted in two products in a 4:1 ratio . The best yield (56%) from both approaches was observed with a slight (1.2×) excess of the phosphorane calculated for starting fructose .
  • Chemical Structure and Properties : “1-[(5-Methyl-2-furyl)methyl]piperazine” contains a total of 30 bonds; 14 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 Furane .

  • Chemical Supplier Information : This compound is available for purchase from various chemical suppliers. For example, it is listed on the MilliporeSigma and ChemBridge Corporation websites .

  • Chemical Structure and Properties : “1-[(5-Methyl-2-furyl)methyl]piperazine” contains a total of 30 bonds; 14 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 Furane .

  • Chemical Supplier Information : This compound is available for purchase from various chemical suppliers. For example, it is listed on the MilliporeSigma and ChemBridge Corporation websites .

properties

IUPAC Name

1-[(5-methylfuran-2-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-9-2-3-10(13-9)8-12-6-4-11-5-7-12/h2-3,11H,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXYDJCNUAXWKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586295
Record name 1-[(5-Methylfuran-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Methyl-2-furyl)methyl]piperazine

CAS RN

873433-11-5
Record name 1-[(5-Methylfuran-2-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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